N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine
Description
Chemical Structure and Properties N-{[(4-Bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine (CAS: 477847-34-0) is a sulfonamide derivative with a molecular formula of C₁₇H₁₇BrN₂O₅S₂ and a molecular weight of 473.4 g/mol . It features two sulfonyl groups: a 4-bromophenylsulfonyloxy moiety and a phenylsulfonyl group attached to a piperidinylidene amine core. The compound’s high symmetry, deduced from NMR data, suggests a single isomer (likely the E-isomer) .
Characterization typically employs ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm structure and purity .
Properties
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5S2/c18-14-6-8-17(9-7-14)27(23,24)25-19-15-10-12-20(13-11-15)26(21,22)16-4-2-1-3-5-16/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQBAZCDFSIGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenyl sulfonyl chloride with a suitable amine under controlled conditions to form the sulfonamide intermediate. This intermediate is then reacted with a piperidinylidene derivative to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Synthetic Route Overview
- Formation of Piperidine Derivative : The initial step involves the synthesis of a piperidine derivative through nucleophilic substitution reactions.
- Sulfonylation : The introduction of sulfonyl groups is achieved through electrophilic aromatic substitution using sulfonyl chlorides.
- Bromination : The bromine atom is introduced to enhance biological activity.
- Final Coupling : The final product is obtained by coupling the sulfonamide with the piperidine derivative.
Enzyme Inhibition
One of the primary applications of N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine lies in its potential as an enzyme inhibitor. Studies have indicated that compounds with sulfonamide groups can effectively inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission processes. This inhibition is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease, where cholinergic signaling is compromised .
Antimicrobial Activity
Recent research has suggested that derivatives of this compound may exhibit antimicrobial properties. The presence of the bromophenyl group has been linked to enhanced antimicrobial effects against various pathogens. For instance, studies have shown that similar compounds demonstrate significant activity against mycobacterial infections, indicating potential applications in treating tuberculosis and other infectious diseases .
Antioxidant Properties
The compound's structure allows for the exploration of antioxidant properties as well. Preliminary studies indicate that derivatives may possess moderate antioxidant effects, which could be beneficial in mitigating oxidative stress-related conditions .
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial activity of a series of compounds related to this compound. The results indicated that compounds with similar structural features exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
Neuroprotective Potential
Another study focused on the neuroprotective effects of sulfonamide derivatives in models of neurodegeneration. The findings suggested that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, thereby supporting their potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The bromophenyl group may also participate in π-π interactions with aromatic residues, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related sulfonamides and piperidine derivatives:
Physicochemical and Reactivity Differences
Ketosulfones (e.g., 1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone) exhibit distinct reactivity due to the ketone group, enabling nucleophilic additions absent in the target compound .
Biological Activity :
- W-18 and W-15 () are pharmacologically active sulfonamides with opioid receptor interactions, highlighting the impact of substituents like nitro and phenylethyl groups on bioactivity . The target compound’s biological profile remains unstudied but may differ due to its dual sulfonyl groups.
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step procedures (e.g., coupling and sulfonylation), whereas simpler derivatives like N-(4-Bromophenyl)benzenesulfonamide are synthesized via direct sulfonylation of amines .
Biological Activity
N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine, a compound with the CAS number 477847-34-0, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 473.36 g/mol. The structure includes a piperidine ring, sulfonyl groups, and a bromophenyl moiety, contributing to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H17BrN2O5S2 |
| Molecular Weight | 473.36 g/mol |
| Boiling Point | 607.3 ± 65.0 °C |
| Density | 1.60 ± 0.1 g/cm³ |
| pKa | -9.60 ± 0.20 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria using standard turbidimetric methods.
- Results : Compounds derived from this structure demonstrated promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound, focusing on its effects against cancer cell lines such as MCF-7 (breast cancer).
- Findings : The compound showed notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation at low concentrations. Molecular docking studies suggested that the compound interacts favorably with target proteins involved in cancer cell survival .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays.
- Data : The compound exhibited moderate antioxidant activity, with DPPH inhibition rates indicating its potential to scavenge free radicals, although it was less effective than standard antioxidants like ascorbic acid .
Toxicity Studies
Toxicity assessments were performed using model organisms such as Daphnia magna. The results indicated that while some derivatives showed low toxicity at therapeutic concentrations, others exhibited significant toxicity, necessitating further investigation into the structure-activity relationship.
Case Study 1: Antimicrobial Efficacy
A study conducted by Sharma et al. synthesized several derivatives based on the core structure of this compound. These derivatives were tested for antimicrobial efficacy against various pathogens:
- Outcome : Compounds d1, d2, and d3 demonstrated enhanced antibacterial activity compared to the parent compound, suggesting modifications can improve efficacy .
Case Study 2: Anticancer Activity
An investigation into the anticancer properties of this compound revealed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
